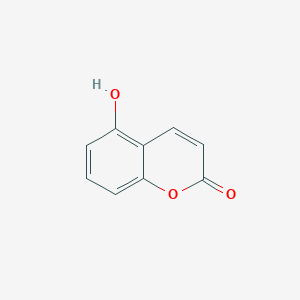

5-Hydroxycoumarine

Vue d'ensemble

Description

5-Hydroxy-2H-chromen-2-one belongs to the class of organic compounds known as hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the coumarin skeleton. 5-Hydroxy-2H-chromen-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

Applications De Recherche Scientifique

Marquage fluorescent des biomolécules

La 5-Hydroxycoumarine, en tant que type de coumarine, joue un rôle essentiel dans le marquage fluorescent des biomolécules . Cette propriété est due à sa structure chimique distincte, composée d'un cycle benzénique fusionné à un cycle α-pyrone, qui présente un comportement de fluorescence fascinant lors de l'excitation par la lumière ultraviolette (UV) .

Détection des ions métalliques

Les coumarines, y compris la this compound, sont utilisées dans la détection des ions métalliques . Leurs propriétés de fluorescence uniques les rendent adaptées à cette application, fournissant un outil précieux dans divers domaines scientifiques et technologiques .

Détection de la polarité du microenvironnement

La this compound est utilisée dans la détection de la polarité du microenvironnement . Cette application est particulièrement importante dans l'étude des structures et fonctions cellulaires, contribuant à notre compréhension des processus biologiques .

Détection du pH

Les propriétés de fluorescence de la this compound la rendent également utile dans la détection du pH . Ceci est crucial dans de nombreux domaines de recherche, y compris les sciences de l'environnement, la chimie et la biologie .

Antagoniste du récepteur de la sérotonine 5-HT1A

Des dérivés de la this compound ont été synthétisés et évalués comme antagonistes du récepteur de la sérotonine 5-HT1A . Ce récepteur joue un rôle essentiel dans divers processus physiologiques, et ses antagonistes peuvent potentiellement être utilisés dans le traitement de divers troubles

Analyse Biochimique

Biochemical Properties

5-Hydroxycoumarin plays a key role in biochemical reactions. As a fluorophore, it is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Cellular Effects

5-Hydroxycoumarin has significant effects on various types of cells and cellular processes. It has been observed to have anticancer activity against human tumor cell lines .

Molecular Mechanism

The molecular mechanism of 5-Hydroxycoumarin involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the inhibition of vitamin K epoxide reductase, a key enzyme in the coagulation pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxycoumarin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of 5-Hydroxycoumarin vary with different dosages in animal models. For instance, it has been observed to induce vasorelaxation in animals with essential hypertension

Metabolic Pathways

5-Hydroxycoumarin is involved in several metabolic pathways. It originates from the phenylpropanoid pathway in plants . The ortho-hydroxylation of cinnamic or 4-coumaric acid, catalyzed by P450 enzymes, is a critical step in the biosynthesis of simple coumarin, umbelliferone, and other hydroxylated coumarins in plants .

Subcellular Localization

The subcellular localization of 5-Hydroxycoumarin is still under investigation. It is known that the biosynthesis of coumarins in plants involves multiple subcellular compartments. For instance, the biosynthesis of L-phenylalanine proceeds in plastids while phenylalanine ammonia-lyase and C4H activities reside in the cytosol and endoplasmic reticulum .

Activité Biologique

2H-1-Benzopyran-2-one, 5-hydroxy-, commonly referred to as a coumarin derivative, is a compound of significant interest due to its diverse biological activities. Coumarins are a class of secondary metabolites found in many plants, exhibiting a variety of pharmacological properties. This article explores the biological activity of 2H-1-Benzopyran-2-one, 5-hydroxy-, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Name : 2H-1-Benzopyran-2-one, 5-hydroxy-

- Molecular Formula : C9H6O3

- Molecular Weight : 162.14 g/mol

- CAS Number : 2373-23-1

The biological activities of coumarins, including 2H-1-Benzopyran-2-one, 5-hydroxy-, are attributed to several mechanisms:

- Antioxidant Activity : Coumarins exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Antimicrobial Properties : Coumarins show activity against various pathogens, including bacteria and fungi.

- Anticancer Activity : Research indicates that coumarins can induce apoptosis in cancer cells and inhibit tumor growth.

Antioxidant Activity

Research has demonstrated that 2H-1-Benzopyran-2-one, 5-hydroxy-, possesses notable antioxidant capabilities. A study indicated that this compound effectively scavenges DPPH radicals, showcasing its potential as a natural antioxidant agent .

Anti-inflammatory Effects

In vitro studies have shown that coumarin derivatives can significantly reduce inflammation markers. For example, the compound has been reported to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS) .

Antimicrobial Properties

The antimicrobial efficacy of coumarins has been well documented. A series of studies have highlighted the ability of 2H-1-Benzopyran-2-one, 5-hydroxy-, to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness is comparable to traditional antibiotics .

Anticancer Activity

Recent investigations into the anticancer properties of coumarins have revealed promising results. For instance, a study reported that derivatives of 2H-1-Benzopyran-2-one exhibit cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the induction of apoptosis through mitochondrial pathways .

Case Studies and Research Findings

Propriétés

IUPAC Name |

5-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHSCTCRBLLCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=O)OC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209759 | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-67-0 | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.